1,2-Dibromo-5-fluoro-3-methylbenzene chemical structure and properties
1,2-Dibromo-5-fluoro-3-methylbenzene chemical structure and properties
An In-Depth Technical Guide to 1,2-Dibromo-5-fluoro-3-methylbenzene for Advanced Research Applications
Foreword: The Strategic Value of Halogenated Aromatic Scaffolds
In the landscape of modern drug discovery and materials science, the precise arrangement of functional groups on an aromatic core is paramount. Halogenated benzene derivatives, particularly those incorporating fluorine, serve as exceptionally versatile building blocks. The introduction of fluorine can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] This guide focuses on 1,2-Dibromo-5-fluoro-3-methylbenzene, a compound strategically functionalized to offer multiple avenues for synthetic elaboration, making it a valuable intermediate for researchers and drug development professionals.
Molecular Profile and Physicochemical Properties
1,2-Dibromo-5-fluoro-3-methylbenzene (CAS No. 1000576-64-6) is a polysubstituted aromatic compound.[3] Its structure features a toluene backbone with two adjacent bromine atoms, which are key handles for cross-coupling reactions, and a fluorine atom, which imparts unique electronic properties.
Chemical Structure
The structural arrangement of the substituents dictates the molecule's reactivity. The methyl group is an ortho-, para-director, while fluorine is a deactivating ortho-, para-director, and bromine is a deactivating ortho-, para-director. The interplay of these directing effects, along with steric hindrance from the bulky bromine atoms, will influence the regioselectivity of further electrophilic aromatic substitution reactions.[4]
Caption: Chemical structure of 1,2-Dibromo-5-fluoro-3-methylbenzene.
Physicochemical Data Summary
While comprehensive experimental data for this specific isomer is not widely published, the table below summarizes its known properties and provides context from closely related isomers. Researchers should verify properties on analytically pure samples.
| Property | Value | Source / Note |
| CAS Number | 1000576-64-6 | [3] |
| Molecular Formula | C₇H₅Br₂F | [3] |
| Molecular Weight | 267.92 g/mol | [3] |
| IUPAC Name | 1,2-dibromo-5-fluoro-3-methylbenzene | [3] |
| SMILES | CC1=C(Br)C(Br)=CC(F)=C1 | [3] |
| Purity | Typically ≥95% | [3] |
| Appearance | Data not available. Likely a liquid or low-melting solid. | Isomers are liquids.[5] |
| Melting Point | Data not available. | For context, 3,5-Dibromotoluene is 34-38 °C.[6] |
| Boiling Point | Data not available. | For context, 1,3-Dibromo-5-fluorobenzene is 204-206 °C.[7] |
| Density | Data not available. | For context, 1,3-Dibromo-5-fluorobenzene is 2.018 g/mL.[7] |
| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, Ether, THF). | General property of similar compounds. |
| LogP | 3.66 (Predicted) | [8] |
Synthesis Strategy: A Mechanistic Approach
A robust synthesis of 1,2-Dibromo-5-fluoro-3-methylbenzene can be envisioned through a multi-step pathway leveraging well-established aromatic functional group interconversions. A logical starting material is 3-fluoro-5-methylaniline. The following protocol is a representative, field-proven approach for this class of transformation.
Proposed Synthetic Workflow
The overall strategy involves the sequential bromination of a protected aniline, followed by a Sandmeyer-type reaction to install the second bromine atom.
Caption: Proposed synthesis of 1,2-Dibromo-5-fluoro-3-methylbenzene.
Detailed Experimental Protocol (Hypothetical)
This protocol is based on established chemical principles. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Part A: Acetylation of 3-Fluoro-5-methylaniline
-
Rationale: The amino group is strongly activating and would be susceptible to oxidation and other side reactions during bromination. Protection as an acetamide moderates its reactivity and protects the group.
-
Procedure:
-
To a stirred solution of 3-fluoro-5-methylaniline (1.0 eq) in dichloromethane (DCM, ~5 mL/mmol) at 0 °C, add pyridine (1.2 eq).
-
Slowly add acetic anhydride (1.1 eq) dropwise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction with water and separate the organic layer. Wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude N-(3-fluoro-5-methylphenyl)acetamide, which can often be used without further purification.
-
Part B: Dibromination
-
Rationale: The acetamido group is a strong ortho-, para-director. Both ortho positions are available for electrophilic substitution. Fluorine is also an ortho-, para-director, reinforcing substitution at the C2 and C6 positions.
-
Procedure:
-
Dissolve the crude acetamide from Part A in glacial acetic acid (~10 mL/mmol).
-
Slowly add a solution of bromine (2.1 eq) in acetic acid dropwise at room temperature. The reaction is exothermic.
-
Stir for 12-18 hours. Monitor by TLC.
-
Pour the reaction mixture into a stirred solution of sodium bisulfite in ice water to quench excess bromine.
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry to yield crude N-(2,6-dibromo-3-fluoro-5-methylphenyl)acetamide.
-
Part C: Amide Hydrolysis (Deprotection)
-
Rationale: The protecting group must be removed to reveal the aniline necessary for the Sandmeyer reaction.
-
Procedure:
-
Suspend the crude dibrominated acetamide in a mixture of ethanol and concentrated sulfuric acid (e.g., 5:1 v/v).
-
Heat the mixture to reflux (80-90 °C) for 6-12 hours until TLC shows complete conversion.
-
Cool the reaction mixture and carefully pour it onto ice.
-
Basify the acidic solution with concentrated NaOH or NH₄OH until pH > 10 to precipitate the free aniline.
-
Extract the product with ethyl acetate or ether (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield 2,6-dibromo-3-fluoro-5-methylaniline.
-
Part D: Sandmeyer Reaction
-
Rationale: This classic reaction converts an arylamine into an aryl halide via a diazonium salt intermediate. This is an effective way to replace the amino group with the final bromine atom.
-
Procedure:
-
Diazotization: Suspend the aniline from Part C in an aqueous solution of 48% HBr (~6 eq) and cool to 0-5 °C in an ice-salt bath.
-
Add a solution of sodium nitrite (1.2 eq) in a minimal amount of cold water dropwise, keeping the temperature strictly below 5 °C. Stir for 30 minutes after addition is complete.
-
Halogenation: In a separate flask, prepare a solution of copper(I) bromide (1.5 eq) in 48% HBr. Cool this solution to 0 °C.
-
Slowly add the cold diazonium salt solution to the stirred CuBr solution. Vigorous nitrogen evolution will be observed.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to 60 °C for 1 hour to ensure complete decomposition of the diazonium salt.
-
Cool the mixture and extract the product with DCM or ether. Wash the organic layer with 1M NaOH and brine, then dry over MgSO₄.
-
Purify the crude product by flash column chromatography (silica gel, hexanes) to afford pure 1,2-Dibromo-5-fluoro-3-methylbenzene.
-
Chemical Reactivity and Synthetic Utility
The utility of 1,2-Dibromo-5-fluoro-3-methylbenzene lies in the differential reactivity of its functional groups, providing a scaffold for sequential, site-selective modifications.
-
Palladium-Catalyzed Cross-Coupling: The C-Br bonds are prime sites for forming new carbon-carbon or carbon-heteroatom bonds. Reactions like Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig aminations can be performed. The C-Br bond at position 2 is more sterically hindered than the one at position 1, which may allow for selective mono-functionalization under carefully controlled conditions. These reactions are foundational for building the complex molecular architectures required for active pharmaceutical ingredients.[9]
-
Lithiation/Grignard Formation: The bromine atoms can be converted into organometallic reagents through metal-halogen exchange (e.g., with n-BuLi) or insertion (e.g., with Mg). These nucleophilic intermediates can then react with a wide range of electrophiles.
-
Nucleophilic Aromatic Substitution (SNAr): While less reactive than activated systems, the C-F bond could potentially undergo SNAr reactions with strong nucleophiles under forcing conditions, although reactions at the C-Br bonds are generally more favorable.
The presence of fluorine is a key strategic element. It modifies the electronic nature of the ring and, when incorporated into a final drug candidate, can block sites of metabolic oxidation, increase binding affinity through favorable electrostatic interactions, and enhance membrane permeability.[10][11]
Spectroscopic Characterization (Expected)
While experimental spectra for this specific compound are not publicly available, its structure allows for the prediction of key spectroscopic features. This is crucial for reaction monitoring and final product verification.
-
¹H NMR: The spectrum would be expected to show two signals in the aromatic region, each corresponding to one proton. One signal will be a singlet (or a very narrow doublet due to a small ⁵JHF coupling) for the proton at C6. The other signal, for the proton at C4, will appear as a doublet due to a larger ³JHF coupling. The methyl group (CH₃) at C3 will appear as a singlet in the aliphatic region (~2.0-2.5 ppm).
-
¹³C NMR: The spectrum should display seven distinct signals. The carbon atoms bonded to fluorine will show a large one-bond coupling (¹JCF), which is highly characteristic. Carbons at the ortho and meta positions to the fluorine will show smaller two- and three-bond C-F couplings. The carbons attached to bromine will be shifted downfield.
-
¹⁹F NMR: A single resonance would be observed. This signal would be split into a multiplet due to coupling with the two aromatic protons (³JFH and ⁵JFH). ¹H-decoupled ¹⁹F NMR would show a singlet, confirming the single fluorine environment.
-
Mass Spectrometry (MS): The molecular ion peak would exhibit a characteristic isotopic pattern for a molecule containing two bromine atoms (a 1:2:1 ratio for [M]⁺, [M+2]⁺, and [M+4]⁺). High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition (C₇H₅Br₂F).
-
Infrared (IR) Spectroscopy: The spectrum would show characteristic C-H stretching vibrations for the aromatic ring and methyl group (~2900-3100 cm⁻¹), C=C stretching in the aromatic region (~1400-1600 cm⁻¹), and a strong C-F stretching band (~1100-1300 cm⁻¹).
Safety and Handling
No specific safety data sheet (SDS) is available for 1,2-Dibromo-5-fluoro-3-methylbenzene. However, based on data for structurally similar halogenated aromatic compounds, the following precautions are essential:
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of vapors and contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Hazards: Assumed to be an irritant to the skin, eyes, and respiratory system. May be harmful if swallowed or absorbed through the skin.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Incompatibilities: Avoid contact with strong oxidizing agents.
-
Decomposition: Hazardous decomposition products upon combustion may include carbon oxides (CO, CO₂), hydrogen bromide (HBr), and hydrogen fluoride (HF).
Always consult a comprehensive SDS for similar compounds and perform a thorough risk assessment before handling.
Conclusion
1,2-Dibromo-5-fluoro-3-methylbenzene is a high-value synthetic intermediate with significant potential in medicinal chemistry and materials science. Its strategically placed bromine and fluorine atoms provide researchers with a versatile platform for constructing complex molecular targets. Understanding its synthesis, reactivity, and expected analytical signature is crucial for its effective application in advanced research and development programs.
References
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PubChem. (n.d.). 1-Bromo-3-fluoro-5-methylbenzene. Retrieved February 17, 2026, from [Link]
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- Singh, R. P., & Singh, R. K. (2009). Significance of Fluorine in Medicinal Chemistry: A Review. International Journal of ChemTech Research, 1(4), 1239-1244.
- Binoy, N., Nargund, S. L., & Nargund, R. (2021). Synthesis of Fluorinated Heterocyclic Compounds for Pharmacological Screening. Journal of Ultra Chemistry, 17(3), 16-24.
- Flood, D. T. (1933). Fluorobenzene. Organic Syntheses, 13, 46.
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ResearchGate. (n.d.). Current and emerging applications of fluorine in medicinal chemistry. Retrieved February 17, 2026, from [Link]
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Cheméo. (n.d.). Chemical Properties of Benzene, 1,3-dibromo-5-methyl- (CAS 1611-92-3). Retrieved February 17, 2026, from [Link]
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ChemRxiv. (2024). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. Retrieved February 17, 2026, from [Link]
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